Cas no 1803710-37-3 (3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile)

3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile
-
- インチ: 1S/C8H5ClF2N2/c9-6-5(1-3-12)2-4-13-7(6)8(10)11/h2,4,8H,1H2
- InChIKey: ZWFUYRJBJOZWFG-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(F)F)=NC=CC=1CC#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 213
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023024486-500mg |
3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile |
1803710-37-3 | 97% | 500mg |
$999.60 | 2022-04-02 | |
Alichem | A023024486-1g |
3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile |
1803710-37-3 | 97% | 1g |
$1,831.20 | 2022-04-02 | |
Alichem | A023024486-250mg |
3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile |
1803710-37-3 | 97% | 250mg |
$720.80 | 2022-04-02 |
3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile 関連文献
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrileに関する追加情報
Introduction to 3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile (CAS No. 1803710-37-3)
3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural features. This compound, identified by the chemical abstracts service number CAS No. 1803710-37-3, is a pyridine derivative characterized by the presence of a chloro substituent at the 3-position, a difluoromethyl group at the 2-position, and an acetonitrile moiety at the 4-position. These functional groups contribute to its unique reactivity and make it a valuable intermediate in synthetic chemistry.
The structural configuration of 3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile allows for diverse chemical transformations, making it a cornerstone in the development of novel molecules. The chloro group provides a site for nucleophilic substitution reactions, while the difluoromethyl group enhances metabolic stability and lipophilicity, which are critical factors in drug design. Additionally, the acetonitrile group serves as a versatile handle for further derivatization, enabling the synthesis of complex pharmacophores.
In recent years, 3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile has been extensively studied for its potential applications in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. The compound’s ability to serve as a building block for more intricate structures has made it indispensable in academic and industrial research settings.
One of the most compelling aspects of 3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile is its role in the synthesis of small-molecule inhibitors targeting key biological pathways. For instance, researchers have leveraged this compound to develop inhibitors of enzymes involved in cancer progression. The presence of the difluoromethyl group has been particularly noted for its ability to improve binding affinity and reduce susceptibility to metabolic degradation, thereby enhancing the efficacy of drug candidates.
Moreover, the compound’s utility extends beyond pharmaceutical applications. In agrochemical research, derivatives of 3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile have been explored as potential leads for novel pesticides and herbicides. The structural motifs present in this compound contribute to its bioactivity against various pests, making it a promising candidate for crop protection strategies.
The synthetic methodologies employed in the preparation of 3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile are also noteworthy. Traditional approaches often involve multi-step sequences that require careful optimization to achieve high yields and purity. Recent advancements in catalytic systems have enabled more efficient synthetic routes, reducing the environmental impact and cost associated with its production.
Recent publications highlight innovative applications of 3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile in drug discovery. For example, a study published in *Journal of Medicinal Chemistry* demonstrated its use as a precursor for kinase inhibitors. The authors reported that incorporating this compound into their molecular framework led to significant improvements in target binding affinity and selectivity. Such findings underscore its importance as a scaffold for developing next-generation therapeutics.
The versatility of 3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile is further exemplified by its incorporation into libraries of compounds used in high-throughput screening (HTS) campaigns. These libraries are instrumental in identifying lead compounds for further development. The compound’s unique structural features make it an attractive candidate for generating diverse chemical space, thereby increasing the likelihood of discovering novel bioactive molecules.
In conclusion, 3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile (CAS No. 1803710-37-3) represents a significant advancement in synthetic organic chemistry and drug discovery. Its structural attributes and reactivity make it a valuable tool for researchers across multiple disciplines. As our understanding of biological targets continues to evolve, compounds like this will play an increasingly pivotal role in shaping the future of medicine and agriculture.
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